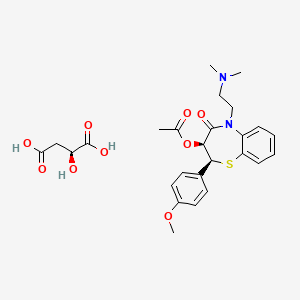
Dioxyline phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioxyline phosphate is a bioactive chemical compound known for its diverse applications in scientific research and industry. It is a derivative of dioxyline, a compound that belongs to the isoquinoline class. This compound is recognized for its potential therapeutic benefits, particularly in the treatment of conditions such as angina pectoris, phlebitis, arterial thrombosis, and Raynaud’s phenomena .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dioxyline phosphate typically involves the reaction of dioxyline with phosphoric acid. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or precipitation methods .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity dioxyline and phosphoric acid, with stringent control over reaction parameters to minimize impurities. The final product is subjected to rigorous quality control tests to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Dioxyline phosphate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert this compound into reduced forms, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce this compound hydrides .
Aplicaciones Científicas De Investigación
Dioxyline phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: this compound is used in studies involving cellular signaling pathways and enzyme inhibition.
Medicine: It has potential therapeutic applications in the treatment of cardiovascular diseases and other conditions.
Industry: this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mecanismo De Acción
The mechanism of action of dioxyline phosphate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby modulating cellular signaling pathways. The compound’s effects are mediated through its binding to target proteins, leading to changes in their activity and downstream effects on cellular processes .
Comparación Con Compuestos Similares
Dimoxyline: A closely related compound with similar therapeutic applications.
Paveril: Another isoquinoline derivative with comparable biological activities.
Phosphinates: Compounds with similar bioisosteric properties and applications in medicinal chemistry
Uniqueness: Dioxyline phosphate stands out due to its specific combination of bioactivity and chemical stability. Its phosphate group enhances its solubility and bioavailability, making it a valuable compound in both research and therapeutic contexts .
Propiedades
Número CAS |
5667-46-9 |
|---|---|
Fórmula molecular |
C22H28NO8P |
Peso molecular |
465.4 g/mol |
Nombre IUPAC |
dihydrogen phosphate;1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinolin-2-ium |
InChI |
InChI=1S/C22H25NO4.H3O4P/c1-6-27-19-8-7-15(11-20(19)24-3)10-18-17-13-22(26-5)21(25-4)12-16(17)9-14(2)23-18;1-5(2,3)4/h7-9,11-13H,6,10H2,1-5H3;(H3,1,2,3,4) |
Clave InChI |
YZKZXTBSUSEYQZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CC2=NC(=CC3=CC(=C(C=C32)OC)OC)C)OC.OP(=O)(O)O |
SMILES canónico |
CCOC1=C(C=C(C=C1)CC2=[NH+]C(=CC3=CC(=C(C=C32)OC)OC)C)OC.OP(=O)(O)[O-] |
Apariencia |
Solid powder |
| 5667-46-9 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dioxyline phosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















